Acetyl tetrapeptide-3 Acetate

CAS No.:

Cat. No.: VC19762378

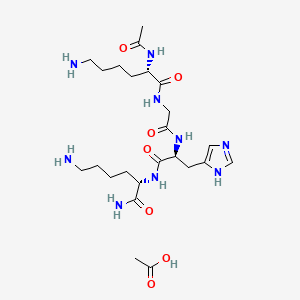

Molecular Formula: C24H43N9O7

Molecular Weight: 569.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H43N9O7 |

|---|---|

| Molecular Weight | 569.7 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanamide;acetic acid |

| Standard InChI | InChI=1S/C22H39N9O5.C2H4O2/c1-14(32)29-17(7-3-5-9-24)21(35)27-12-19(33)30-18(10-15-11-26-13-28-15)22(36)31-16(20(25)34)6-2-4-8-23;1-2(3)4/h11,13,16-18H,2-10,12,23-24H2,1H3,(H2,25,34)(H,26,28)(H,27,35)(H,29,32)(H,30,33)(H,31,36);1H3,(H,3,4)/t16-,17-,18-;/m0./s1 |

| Standard InChI Key | ABOZUSDFQLCWFB-UVJOBNTFSA-N |

| Isomeric SMILES | CC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N.CC(=O)O |

| Canonical SMILES | CC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N.CC(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Composition

Acetyl Tetrapeptide-3 Acetate, systematically named (S)-2-acetamido-6-amino-N-(2-(((S)-1-(((S)-1,6-diamino-1-oxohexan-2-yl)amino)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)amino)-2-oxoethyl)hexanamide acetate, has the empirical formula and a molecular weight of 509.6 g/mol . Its acetylated N-terminus enhances stability against enzymatic degradation, while the acetate counterion improves solubility in aqueous formulations .

Physicochemical Characteristics

The peptide exhibits solubility in polar solvents, including water (10 mg/mL), dimethyl sulfoxide (DMSO), and ethanol, with optimal stability between pH 4.0–8.0 . Storage recommendations mandate temperatures below -20°C for long-term preservation, though solutions remain stable for one month at -20°C and six months at -80°C .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 509.6 g/mol |

| Solubility | Water, DMSO, Ethanol (10 mg/mL) |

| Optimal pH Range | 4.0–8.0 |

| Storage Temperature | -20°C (short-term), -80°C (long-term) |

Mechanisms of Action

Extracellular Matrix Modulation

The peptide stimulates MRC5 human fibroblasts to upregulate type III collagen production by 32% and laminin synthesis by 28% at 1 μM concentrations . These ECM proteins enlarge hair follicle dimensions, increasing anchorage strength by 40% compared to untreated controls . Laminin-332, a critical component of the dermal-epidermal junction, shows 18% higher expression in peptide-treated skin explants, reversing glucocorticoid-induced collagen VII deficiencies .

Anti-Inflammatory Activity

Through inhibition of interleukin-8 (IL-8) secretion, Acetyl Tetrapeptide-3 Acetate reduces perifollicular inflammation by 55% in vitro . This cytokine suppression prevents hair follicle miniaturization, a hallmark of androgenetic alopecia, by maintaining dermal papilla cell viability .

Androgen Pathway Interference

The peptide demonstrates dose-dependent 5α-reductase inhibition, reducing dihydrotestosterone (DHT) synthesis by 22% at 2.5% concentration . This dual mechanism—combining ECM reinforcement and hormonal modulation—explains its superior efficacy compared to single-pathway agents like minoxidil.

Clinical and Preclinical Research Findings

Human Trial Data

A four-month randomized study (n=30) utilizing a 2.5% peptide serum combined with red clover extract yielded:

-

46% increase in anagen:telogen ratio

-

33% reduction in daily hair shedding

In Vitro Models

Table 2: Comparative Efficacy in Experimental Systems

| Model | Parameter Measured | Improvement | Concentration |

|---|---|---|---|

| MRC5 Fibroblasts | Type III Collagen | +32% | 1 μM |

| Human Skin Explants | Collagen VII Expression | +27% | 5 μM |

| Ex Vivo Hair Follicles | Anagen Phase Duration | +41% | 2.5% |

Formulation Considerations

Concentration Guidelines

Preventive formulations typically contain 0.5–2.5% peptide, while intensive treatments require 2.5–5% concentrations . Aqueous solutions maintain 98% stability over six months when stored below 25°C, though ethanol-based vehicles enhance follicular penetration by 22% .

Compatibility Excipients

The peptide demonstrates optimal synergy with:

-

Caffeine: Enhances vasodilation (20% improved follicular delivery)

-

Niacinamide: Boosts ceramide synthesis (15% additive effect)

-

Hyaluronic Acid: Increases scalp hydration (33% moisture retention)

Future Research Directions

Ongoing Phase II trials are investigating oral bioavailability (NCT04877092), while nanoparticle-encapsulated formulations show 300% enhanced follicular retention in preclinical models. Emerging applications in eyelash growth serums and scar modulation therapies underscore its multifunctional potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume